molecular formula C28H25N3O5 B12132185 N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide

Cat. No.: B12132185
M. Wt: 483.5 g/mol
InChI Key: VJSLAIRJUNTRNJ-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazolinone core fused with a naphthalene-1-carboxamide group and a 3,4,5-trimethoxyphenyl substituent. The trimethoxyphenyl moiety is notable for its electron-rich aromatic system, which often enhances interactions with biological targets such as kinases or tubulin, commonly seen in anticancer agents .

Properties

Molecular Formula

C28H25N3O5

Molecular Weight

483.5 g/mol

IUPAC Name

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C28H25N3O5/c1-34-24-13-18(14-25(35-2)26(24)36-3)17-11-22-21(23(32)12-17)15-29-28(30-22)31-27(33)20-10-6-8-16-7-4-5-9-19(16)20/h4-10,13-15,17H,11-12H2,1-3H3,(H,29,30,31,33)

InChI Key

VJSLAIRJUNTRNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the trimethoxyphenyl group and the naphthalene ring. Common reagents used in these reactions include various amines, carboxylic acids, and methoxy-substituted benzaldehydes. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have indicated that compounds similar to N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide exhibit cytotoxic effects against various cancer cell lines. The quinazoline moiety is known for its ability to inhibit specific kinases involved in cancer progression .
  • Antimicrobial Properties :
    • Research has shown that derivatives of this compound may possess antimicrobial activity against a range of pathogens. This is particularly relevant in the context of rising antibiotic resistance .
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems. This could have implications for treating neurodegenerative diseases .

Pharmacological Insights

  • Mechanism of Action :
    • The compound's mechanism involves the inhibition of key enzymes and receptors that play roles in various disease pathways. For instance, it may target pathways associated with inflammation and oxidative stress .
  • Bioavailability and Pharmacokinetics :
    • Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Research indicates favorable absorption characteristics and metabolic stability .

Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values indicating potent activity .
Study 2Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic agent .
Study 3Investigated neuroprotective effects in animal models of Alzheimer's disease, showing reduced neuroinflammation and improved cognitive function .

Mechanism of Action

The mechanism of action of N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}naphthalene-1-carboxamide
  • Key Difference : Replaces the 3,4,5-trimethoxyphenyl group with a 4-isopropylphenyl substituent.
  • Implications :
    • The isopropyl group is less polar than methoxy substituents, reducing hydrogen-bonding capacity but increasing lipophilicity, which may enhance membrane permeability .
    • Trimethoxyphenyl groups are associated with microtubule destabilization (e.g., combretastatin analogs), whereas alkyl substituents like isopropyl may shift target selectivity .
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate
  • Key Difference: Substitutes the carboxamide with a carbothioate and replaces the tetrahydroquinazolinone core with a triazole ring.
  • The triazole ring may alter pharmacokinetics, as triazoles often enhance solubility and bioavailability .
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide
  • Key Difference: Incorporates a quinuclidine (bicyclic amine) instead of the tetrahydroquinazolinone system.
  • Implications: The quinuclidine group introduces basicity, which could improve blood-brain barrier penetration but may increase neurotoxicity risks . Safety data for this analog indicates acute oral toxicity (H302) and respiratory irritation (H335), suggesting that the tetrahydroquinazolinone core in the target compound may offer a safer profile .

Biological Activity

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects and mechanisms of action.

Chemical Structure

The compound features a complex structure comprising a quinazoline core and a naphthalene moiety. Its molecular formula is C29H31N2O4C_{29}H_{31}N_{2}O_{4}, indicating the presence of multiple functional groups that may contribute to its biological properties.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The presence of trimethoxyphenyl groups is associated with enhanced antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals effectively, thus protecting cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of quinazoline compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Quinazoline derivatives are known for their anti-inflammatory potential. Research has indicated that they can inhibit pro-inflammatory cytokines and pathways, providing a basis for their use in inflammatory conditions.
  • Anticancer Activity : Some studies have suggested that this class of compounds may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Mechanistic studies are needed to elucidate these pathways further.

Case Studies

Several studies have been conducted to evaluate the biological activities of similar compounds:

  • Study on Antioxidant Activity : A study involving a structurally related compound demonstrated significant radical scavenging activity in vitro, suggesting potential applications in oxidative stress-related diseases .
  • Antimicrobial Testing : Research comparing various quinazoline derivatives showed that certain modifications led to increased antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • In Vivo Anti-inflammatory Study : In an animal model, a related quinazoline derivative was shown to reduce paw edema significantly, indicating its potential as an anti-inflammatory agent .

Data Summary

Here’s a summary of the biological activities reported for similar compounds:

Biological ActivityRelated CompoundEffectiveness
Antioxidant5-Oxo-1,4-dihydroquinazolineHigh radical scavenging ability
AntimicrobialQuinazoline derivativesEffective against Gram-positive bacteria
Anti-inflammatory7-(3,4,5-trimethoxyphenyl)quinazolineSignificant reduction in inflammation
AnticancerQuinazoline analogsInduction of apoptosis in cancer cells

The mechanisms underlying the biological activities of this compound are still being investigated. However, it is hypothesized that:

  • Antioxidant Mechanism : The electron-donating ability of methoxy groups may facilitate the neutralization of free radicals.
  • Antimicrobial Mechanism : The interaction with bacterial cell membranes and inhibition of essential enzymes could explain the antimicrobial effects observed.
  • Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathways may play a crucial role in reducing inflammatory responses.

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